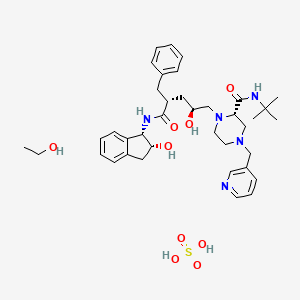

Indinavir sulfate ethanolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C38H55N5O9S |

|---|---|

Molecular Weight |

757.9 g/mol |

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;ethanol;sulfuric acid |

InChI |

InChI=1S/C36H47N5O4.C2H6O.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-2-3;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);3H,2H2,1H3;(H2,1,2,3,4)/t28-,29+,31+,32-,33+;;/m1../s1 |

InChI Key |

QDNVAYDEAGXHTB-NOYQBWMBSA-N |

Isomeric SMILES |

CCO.CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |

Canonical SMILES |

CCO.CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction: HIV-1 Protease as a Therapeutic Target

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The lifecycle of this retrovirus is dependent on several key viral enzymes, making them attractive targets for antiretroviral therapy.[1] One such crucial enzyme is the HIV-1 protease (PR), an aspartyl protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors.[2][3] This cleavage is a critical step in the viral maturation process, leading to the formation of structural proteins and enzymes essential for producing mature, infectious virions.[4][5] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[3][6] This central role in viral replication has established HIV-1 protease as a prime target for the development of antiviral drugs.[2]

Indinavir Sulfate Ethanolate: A Competitive Inhibitor of HIV-1 Protease

Indinavir is a potent and selective inhibitor of the HIV-1 protease.[7] It is a peptidomimetic hydroxyethylene inhibitor, designed to mimic the transition state of the natural substrate of the HIV-1 protease.[8] The commercially available form, indinavir sulfate, is a white, crystalline powder that is highly soluble in water and methanol.[9]

The mechanism of action of indinavir is based on competitive inhibition.[3] It binds with high affinity and specificity to the active site of the HIV-1 protease, preventing the enzyme from binding to and cleaving the viral polyproteins.[6][8] This binding is characterized by interactions with the catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site.[8][10] Specifically, the hydroxyl group of indinavir forms hydrogen bonds with these catalytic residues.[8] The terminal phenyl groups of the indinavir molecule contribute to hydrophobic interactions within the binding pocket, enhancing its potency.[8] By occupying the active site, indinavir effectively blocks the enzymatic activity of the protease, leading to the assembly of immature and non-infectious viral particles.[6][7]

Quantitative Analysis of Indinavir's Potency and Pharmacokinetics

The efficacy of indinavir as an HIV-1 protease inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory constants, antiviral activity, and pharmacokinetic properties in humans.

In Vitro Inhibitory Activity

| Parameter | Value | Virus/Enzyme | Reference |

| Ki | 0.52 nM | HIV-1 Protease | |

| Ki | 3.3 nM | HIV-2 Protease | |

| IC50 | Varies (mutant dependent) | HIV-1 (in vitro) | [11] |

| EC95 | 25-100 nM | HIV-infected MT4 lymphoid cells |

Human Pharmacokinetic Parameters (Indinavir alone)

| Parameter | Value | Conditions | Reference |

| Bioavailability | ~65% | Oral administration | [9] |

| Protein Binding | 60% | Plasma | [9] |

| Tmax | ~0.8 hours | Fasting state | [12] |

| Elimination Half-life | 1.8 ± 0.4 hours | - | [9] |

| Metabolism | Hepatic (via CYP3A4) | - | [9] |

| Clearance (CL/F) | 46.8 L/h | Population pharmacokinetic model | [13] |

| Volume of Distribution (V/F) | 82.3 L | Population pharmacokinetic model | [13] |

Human Pharmacokinetic Parameters (Indinavir with Ritonavir)

| Parameter | Value | Conditions | Reference |

| Elimination Half-life | 3.4 hours | Co-administered with ritonavir | [13] |

| Clearance (CL/F) | Decreased by 64% | Co-administered with ritonavir | [13] |

| Cmax (800mg IDV + 100mg RTV) | 7,965 ng/mL | Ethnic Chinese patients | [14] |

| Cmin (800mg IDV + 100mg RTV) | >500 ng/mL (toxic threshold) | Ethnic Chinese patients | [14] |

Development of Resistance

A significant challenge in the long-term use of indinavir is the emergence of drug-resistant strains of HIV-1. Resistance is primarily associated with mutations in the protease gene.[15] Key mutations that confer resistance to indinavir include those at positions M46, V82, and I84.[8][16] The V82A mutation, for example, alters the active site and can reduce the binding affinity of indinavir.[15] The M46L mutation, located in the flexible flap region of the protease, can also contribute to resistance.[16] The accumulation of multiple mutations can lead to high-level resistance.[8]

Experimental Protocols

HIV-1 Protease Inhibition Assay (FRET-based)

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based peptide substrate (e.g., containing a donor-acceptor pair like EDANS/DABCYL)

-

Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

Test compound (Indinavir or other inhibitors)

-

Control inhibitor (e.g., Pepstatin A)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the HIV-1 protease and FRET substrate according to the manufacturer's instructions.

-

Prepare a stock solution of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and control inhibitor in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to the respective wells:

-

Blank: Assay buffer only.

-

Enzyme Control: HIV-1 protease in assay buffer.

-

Test Compound: HIV-1 protease and serial dilutions of the test compound in assay buffer.

-

Positive Control: HIV-1 protease and a known concentration of the control inhibitor in assay buffer.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add the FRET substrate to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm for some substrates) in kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.[17]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

-

Cell-Based Anti-HIV Assay (TZM-bl Reporter Gene Assay)

This protocol describes a common cell-based assay to evaluate the antiviral activity of a compound against HIV-1 infection using TZM-bl cells, which express HIV-1 receptors and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.

Materials:

-

TZM-bl cells

-

HIV-1 virus stock

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Test compound (Indinavir or other antivirals)

-

Control antiviral drug (e.g., Zidovudine)

-

96-well clear-bottom white microplates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed TZM-bl cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound and control drug in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

-

-

Virus Infection:

-

Add a pre-titered amount of HIV-1 virus stock to each well (except for the cell control wells).

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

After incubation, remove the supernatant.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

-

Luminometry:

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control (no compound).

-

Plot the percent inhibition versus the logarithm of the compound concentration and determine the EC50 value.

-

Simultaneously, a cytotoxicity assay (e.g., XTT or MTT assay) should be performed in parallel to determine the CC50 (50% cytotoxic concentration) of the compound. The therapeutic index (TI) can then be calculated as CC50/EC50.

-

Visualizing the Mechanism and Experimental Workflow

Mechanism of Action of Indinavir

References

- 1. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. What are HIV-1 protease modulators and how do they work? [synapse.patsnap.com]

- 4. niaid.nih.gov [niaid.nih.gov]

- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Indinavir – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 9. Indinavir - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetics of indinavir alone and in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Indinavir at 800, 600, and 400 Milligrams Administered with Ritonavir at 100 Milligrams and Efavirenz in Ethnic Chinese Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abcam.cn [abcam.cn]

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for viral replication.[1][2] As a key component of highly active antiretroviral therapy (HAART), Indinavir works by preventing the cleavage of viral gag-pol polyproteins, which results in the production of immature, non-infectious virions.[1][3][4] This guide provides a comprehensive overview of the essential early-stage in vitro assays required to characterize the pharmacological profile of Indinavir sulfate ethanolate. The subsequent sections detail its physicochemical properties, mechanism of action, permeability, metabolic stability, and cytotoxicity, supported by experimental protocols and quantitative data to aid in drug development and research applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a drug candidate like Indinavir sulfate is crucial for formulation development and predicting its behavior in vivo. Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[5]

Table 1: Physicochemical and Solubility Data for Indinavir Sulfate

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₄₇N₅O₄ • H₂SO₄ | [4][6] |

| Molecular Weight | 711.9 g/mol | [4][6] |

| Solubility in Water | Very Soluble; 100 mg/mL | [5] |

| Solubility in DMSO | 20 mg/mL | [6] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | [6] |

| Solubility in DMF | 14 mg/mL | [6] |

| Solubility in Ethanol | Insoluble |

Mechanism of Action and In Vitro Potency

Indinavir's therapeutic effect stems from its direct inhibition of HIV-1 protease. The virus produces large polyproteins (Gag-Pol) that must be cleaved by the protease enzyme into smaller, functional proteins necessary for assembling new, mature viruses.[1] Indinavir competitively binds to the active site of this enzyme, blocking the cleavage process and halting the viral life cycle.[3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. HIV protease with indinavir — Biostained Glass [joel-kowit.squarespace.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Indinavir Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. caymanchem.com [caymanchem.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Indinavir sulfate ethanolate, a critical active pharmaceutical ingredient (API) in antiretroviral therapy. Understanding the solubility of this compound in various solvents is paramount for optimizing crystallization processes, developing robust formulations, and ensuring bioavailability. This document compiles quantitative solubility data, details experimental methodologies, and explores the key factors influencing the dissolution of this compound.

Quantitative Solubility Data

The solubility of this compound has been evaluated in a range of organic solvents and aqueous media. The following tables summarize the available quantitative data to facilitate comparison and aid in solvent selection for various pharmaceutical development processes.

Table 1: Solubility of Indinavir Sulfate in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | Room Temperature | ≥15 | [1] |

| Water | Not Specified | 100 | [2] |

| Methanol | Not Specified | Very Soluble | [3][4] |

| Dimethylformamide (DMF) | Not Specified | 14 | |

| Dimethyl sulfoxide (DMSO) | Not Specified | 20 | |

| PBS (pH 7.2) | Not Specified | 10 | |

| Ethanol | Not Specified | Insoluble | [2] |

Note on Ethanol Solubility: There are conflicting reports regarding the solubility of Indinavir sulfate in ethanol. While one source indicates insolubility[2], a detailed study by Hou et al. (2009) provides quantitative, temperature-dependent solubility data, suggesting some degree of solubility. This discrepancy may arise from differences in the specific form of Indinavir sulfate used (e.g., ethanolate vs. other solvates) or the experimental conditions. For practical applications, it is recommended to refer to the temperature-dependent data in Table 2 for ethanol and other alcohols.

Table 2: Temperature-Dependent Solubility of Indinavir Sulfate in Alcohols

The following data is adapted from the study by Hou, G., et al. (2009)[5], which measured the solubility of Indinavir sulfate in several alcohols at temperatures ranging from 278.35 K to 314.15 K (5.2 °C to 41.0 °C).

| Temperature (K) | Temperature (°C) | Ethanol (mg/g of solvent) | 1-Propanol (mg/g of solvent) | 2-Propanol (mg/g of solvent) | 1-Butanol (mg/g of solvent) | 2-Methyl-1-propanol (mg/g of solvent) |

| 278.35 | 5.2 | 1.93 | 1.65 | 1.41 | 1.21 | 1.05 |

| 283.15 | 10.0 | 2.31 | 1.98 | 1.70 | 1.46 | 1.27 |

| 288.15 | 15.0 | 2.76 | 2.37 | 2.04 | 1.75 | 1.52 |

| 293.15 | 20.0 | 3.29 | 2.83 | 2.44 | 2.09 | 1.82 |

| 298.15 | 25.0 | 3.92 | 3.38 | 2.91 | 2.49 | 2.17 |

| 303.15 | 30.0 | 4.67 | 4.03 | 3.47 | 2.97 | 2.59 |

| 308.15 | 35.0 | 5.56 | 4.80 | 4.14 | 3.54 | 3.09 |

| 314.15 | 41.0 | 6.79 | 5.86 | 5.05 | 4.32 | 3.77 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The following section outlines a detailed methodology for the equilibrium solubility determination of Indinavir sulfate, based on the widely used shake-flask method.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic solubility of a compound, representing the saturation point of a solution in equilibrium with the solid drug.

Materials and Equipment:

-

This compound (crystalline powder, purity >99%)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials or sealed flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of Indinavir sulfate in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. The study by Hou et al. (2009) utilized UV-Vis spectrophotometry at a wavelength of 259 nm[5].

-

-

Calculation:

-

Calculate the solubility of Indinavir sulfate in the solvent at the given temperature, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL or g/100g of solvent.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors that can influence the solubility of this compound.

Caption: Experimental workflow for determining the solubility of Indinavir sulfate.

Caption: Factors influencing the solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation profile of Indinavir sulfate ethanolate, a critical protease inhibitor used in the treatment of HIV-1. Understanding the thermal properties and degradation pathways of this active pharmaceutical ingredient (API) is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and formulation to storage and administration.

Executive Summary

This compound exhibits a multi-step thermal degradation process, as revealed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The molecule is susceptible to degradation under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, and photolysis. Key degradation pathways involve the cleavage of the amide bond, leading to the formation of several degradation products. This guide presents a consolidated summary of the quantitative thermal analysis data, detailed experimental protocols for thermal and forced degradation studies, and visual representations of experimental workflows and degradation pathways to facilitate a deeper understanding of the stability characteristics of this compound.

Thermal Stability Analysis

The thermal stability of this compound has been investigated using TGA and DSC to determine its decomposition pattern and thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA curves typically show a multi-stage decomposition process.

Table 1: Summary of TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 25–166 | 3.23 - 4.54 | Desolvation (loss of ethanol and/or water) |

| 166–356 | 47.12 - 49.76 | Onset of major thermal decomposition |

| 356–720 | 42.70 - 45.72 | Further decomposition and fragmentation |

Note: The exact temperatures and mass loss percentages can vary slightly between different studies and sample batches.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and decomposition. The DSC thermogram of this compound reveals key information about its physical and chemical changes upon heating.

Table 2: Summary of DSC Data for this compound

| Temperature Range (°C) | Thermal Event | Description |

| 70–95 | Endotherm | Associated with desolvation (loss of ethanol/water). |

| 141–149 | Endotherm | Fusion (melting) of the compound.[1] |

| 180–320 | Exotherm | Onset of oxidative decomposition. |

| ~306.6 | Exotherm | Beginning of a two-step decomposition process.[2] |

| 325–350 | Thermal Event | Total decomposition, including the sulfate anion.[2] |

Degradation Profile under Forced Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. Indinavir sulfate has been shown to degrade under hydrolytic, oxidative, and photolytic stress conditions.[2]

Hydrolytic Degradation

Indinavir sulfate is susceptible to hydrolysis under acidic, basic, and neutral conditions.[2] The primary degradation pathway involves the cleavage of the amide bond.

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide, leads to the degradation of Indinavir sulfate.[2]

Photolytic Degradation

While found to be relatively stable under photolytic conditions in some studies, other reports indicate that Indinavir sulfate can undergo degradation upon exposure to light.[3]

A comprehensive study identified a total of eight degradation products formed under various stress conditions (acidic, basic, neutral hydrolysis, and oxidation).[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the typical experimental protocols for the thermal and forced degradation analysis of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A combined TGA/DSC instrument is often used to simultaneously measure mass loss and heat flow.

-

Instrument: TGA/DSC analyzer

-

Sample Pan: Typically aluminum or platinum pans.

-

Sample Size: 5-10 mg.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[1]

-

Temperature Range: From ambient temperature up to 720 °C or higher to ensure complete decomposition.[1]

-

Atmosphere: A controlled atmosphere, such as nitrogen or synthetic air, at a constant flow rate (e.g., 50 mL/min).[1]

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and assess the stability-indicating nature of analytical methods.

-

Reagent: 0.1 M Hydrochloric Acid (HCl).

-

Procedure: Dissolve a known amount of Indinavir sulfate in the acidic solution. The mixture is typically heated (e.g., at 80°C) for a specific duration (e.g., 2 hours) to induce degradation. Samples are withdrawn at various time points, neutralized, and diluted for analysis.

-

Reagent: 0.1 M Sodium Hydroxide (NaOH).

-

Procedure: Similar to acid hydrolysis, the drug substance is dissolved in the basic solution and heated to accelerate degradation. Samples are collected, neutralized, and prepared for analysis.

-

Reagent: Purified water.

-

Procedure: The drug substance is dissolved in water and refluxed for a defined period to induce hydrolysis under neutral conditions.

-

Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Procedure: Indinavir sulfate is treated with a solution of hydrogen peroxide at room temperature for a specified time.

-

Procedure: The drug substance, in solid state or in solution, is exposed to a light source that provides both UV and visible radiation, as per ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control is maintained to differentiate between thermal and photolytic degradation.

Analysis of Degradation Products

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the primary technique for separating and identifying degradation products.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed in an isocratic or gradient elution mode.

-

Detection: UV detection at a specific wavelength (e.g., 260 nm) is used for quantification. Mass spectrometry (LC-MS/MS) is used for the structural elucidation of the degradation products.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the degradation pathway of Indinavir sulfate.

Caption: Workflow for Thermal Analysis of this compound.

Caption: Workflow for Forced Degradation Studies of Indinavir Sulfate.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Liquid chromatography tandem mass spectrometric studies of indinavir sulphate and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ICH guidance in practice: stress degradation studies on indinavir sulphate and development of a validated specific stability-indicating HPTLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Indinavir sulfate ethanolate, an active pharmaceutical ingredient (API) used in the treatment of HIV, is known for its pronounced hygroscopic nature. This property presents significant challenges during drug development, formulation, manufacturing, and storage, as moisture uptake can lead to physical and chemical degradation, ultimately impacting the drug's efficacy and safety. This technical guide provides a comprehensive overview of the hygroscopic characteristics of this compound, detailing its behavior in the presence of moisture, the analytical techniques used for its characterization, and the degradation pathways involved.

Physicochemical Properties and Hygroscopicity

Indinavir sulfate is a white to off-white crystalline or amorphous powder that is soluble in water and ethanol.[1][2] The ethanolate form is particularly susceptible to moisture.[3] Its hygroscopicity is a critical quality attribute that must be carefully controlled.

Impact of Humidity on Physical Form

Exposure to atmospheric moisture can induce significant changes in the solid-state properties of this compound.

-

Polymorphic Conversion: High relative humidity (RH) can trigger the conversion of the pseudo-polymorphic form I to form II.[1] Different polymorphic forms of a drug can exhibit varying solubility, bioavailability, and stability, making such conversions a critical concern.

-

Deliquescence and Amorphization: this compound is known to deliquesce, or dissolve in absorbed atmospheric moisture, at a critical relative humidity (RH) of approximately 60%.[4] Upon subsequent drying, the deliquesced material may not return to its original crystalline form, instead becoming an amorphous solid.[4] Amorphous forms are typically less stable and more hygroscopic than their crystalline counterparts.

Chemical Stability and Degradation

Moisture not only affects the physical form of this compound but can also lead to its chemical degradation.

-

Hydrolysis and Alcoholysis: The presence of water can facilitate the hydrolysis of the amide bond in the Indinavir molecule. Similarly, in the presence of alcohols like the ethanol in the solvate, alcoholysis can occur, leading to the cleavage of the molecule.[5]

-

Accelerated Degradation at Elevated Temperature and Humidity: The degradation of Indinavir sulfate is significantly accelerated at elevated temperatures and humidity. Studies have shown that at temperatures above 40°C and a relative humidity greater than 30%, the sulfate salt undergoes rapid degradation.[3] Conversely, a shelf life of over two years can be achieved if the humidity is maintained below 30% RH.[3]

Quantitative Data on Moisture Sorption

The table below is a representative template of how such data would be presented. The values are illustrative and intended to demonstrate the expected trend for a highly hygroscopic material like this compound.

| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |

| 0 | 0.0 | 0.5 |

| 10 | 0.8 | 1.2 |

| 20 | 1.5 | 2.0 |

| 30 | 2.5 | 3.0 |

| 40 | 4.0 | 4.5 |

| 50 | 6.0 | 6.5 |

| 60 | Deliquescence | Deliquescence |

| 70 | Deliquescence | Deliquescence |

| 80 | Deliquescence | Deliquescence |

| 90 | Deliquescence | Deliquescence |

| Table 1: Illustrative Moisture Sorption Isotherm Data for this compound. Note: These are not experimental values and are for representational purposes only. |

Experimental Protocols for Characterization

A suite of analytical techniques is employed to characterize the hygroscopic nature and stability of this compound.

Dynamic Vapor Sorption (DVS)

Objective: To quantify the amount of water vapor absorbed or desorbed by the sample at different relative humidities.

Methodology:

-

A microbalance continuously measures the mass of the sample.

-

The sample is placed in a chamber with controlled temperature and relative humidity.

-

The relative humidity is incrementally increased from 0% to 95% RH (sorption phase) and then decreased back to 0% RH (desorption phase).

-

The change in mass at each RH step is recorded once equilibrium is reached.

-

A moisture sorption isotherm is generated by plotting the percentage change in mass against the relative humidity.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of the material and detect any changes in polymorphism or conversion to an amorphous state upon exposure to humidity.

Methodology:

-

The sample is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure.

-

Changes in the peak positions and the appearance of a broad halo are indicative of polymorphic transformation and amorphization, respectively.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the material, such as melting point and glass transition temperature, and to detect any phase transitions.

Methodology:

-

A small amount of the sample is placed in an aluminum pan, which is then hermetically sealed.

-

The sample and a reference pan (usually empty) are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic events, such as melting or crystallization, are observed as peaks in the DSC thermogram.

Karl Fischer Titration

Objective: To determine the water content of the sample.

Methodology:

-

The sample is dissolved in a suitable solvent (e.g., anhydrous methanol).

-

The solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

-

The endpoint of the titration is detected potentiometrically or visually.

-

The amount of Karl Fischer reagent consumed is used to calculate the water content of the sample.

Visualizing the Impact of Moisture

The following diagrams illustrate the experimental workflow for hygroscopicity testing and the degradation pathways of this compound.

Conclusion and Recommendations

The hygroscopic nature of this compound is a critical factor that must be managed throughout the drug development lifecycle. Moisture can induce both physical transformations, such as polymorphic changes and amorphization, and chemical degradation through hydrolysis. These changes can have a profound impact on the drug product's quality, stability, and bioavailability.

Therefore, it is imperative for researchers, scientists, and drug development professionals to:

-

Thoroughly characterize the hygroscopicity of this compound early in development using techniques such as DVS.

-

Implement strict humidity controls during manufacturing and storage, ideally maintaining relative humidity below 30%.[3]

-

Utilize appropriate packaging, including desiccants, to protect the drug product from moisture.[6]

-

Conduct comprehensive stability studies under various humidity and temperature conditions to establish the shelf life and appropriate storage conditions for the final drug product.

By understanding and controlling the effects of moisture, the quality and efficacy of drug products containing this compound can be assured.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of indinavir, a HIV-1 protease inhibitor, in human plasma using ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indinavir sulfate | HIV Protease | Tocris Bioscience [tocris.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Introduction

Indinavir sulfate is a potent protease inhibitor widely utilized in highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1][2] Ensuring the quality, efficacy, and safety of the drug product requires a robust and reliable analytical method for its quantification. This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Indinavir sulfate ethanolate in bulk drug and pharmaceutical dosage forms. The method has been validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[3][4]

Materials and Methods

Instrumentation A Shimadzu SPD series HPLC system equipped with a UV detector was utilized for this analysis.[3] Data acquisition and processing were performed using compatible software.

Chemicals and Reagents this compound reference standard was of pharmaceutical grade. HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and orthophosphoric acid were used.[3][4]

Chromatographic Conditions The chromatographic separation was achieved on a Zodiac ODS Hypersil C18 column (250 mm x 4.6 mm, 5 µm particle size).[3] The mobile phase consisted of a filtered and degassed mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in the ratio of 50:30:20 (v/v/v).[3] The flow rate was maintained at 1.0 mL/min, and the injection volume was 10 µL.[3][4] The detection was carried out at a wavelength of 260 nm.[3] The retention time for Indinavir was observed to be approximately 2.96 minutes.[3]

Preparation of Solutions

-

Phosphate Buffer (pH 5.5): Prepared by mixing appropriate volumes of a solution of potassium dihydrogen phosphate (13.61 g/L in water) and a solution of disodium hydrogen phosphate (35.81 g/L in water), with 96.4 ml of the former and 3.6 ml of the latter.[3]

-

Standard Stock Solution (400 µg/mL): 40 mg of this compound reference standard was accurately weighed and dissolved in 100 mL of the mobile phase.[3]

-

Sample Stock Solution (600 µg/mL): The powder from capsules equivalent to 60 mg of Indinavir was dissolved in 100 mL of the mobile phase.[3]

-

Working Standard and Sample Solutions: Further dilutions were made from the stock solutions to achieve the desired concentrations for analysis.[3]

Method Validation

The developed method was validated for linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[3][4]

-

Linearity: The linearity of the method was established by analyzing a series of concentrations of this compound. A linear response was observed in the concentration range of 48 µg/mL to 112 µg/mL, with a correlation coefficient (r²) of 0.990.[3] Another study showed a linear response in the range of 20-100 µg/ml with an r² of approximately 0.9999.[4][5]

-

Precision: The precision of the method was evaluated by performing replicate injections of the standard solution. The percentage relative standard deviation (%RSD) for the peak areas of six replicate injections was found to be within the acceptable limits (typically not more than 2%).[3][4]

-

Accuracy: The accuracy of the method was determined by recovery studies. The percentage recovery of Indinavir sulfate was found to be in the range of 98.36% to 101.74%.[3] Another study reported recovery within 98.0% to 102.0%.[4][5]

-

Robustness: The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.2 mL/min) and detection wavelength (±2 nm).[3] The method was found to be robust as the variations did not significantly affect the results.[3]

-

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.24 µg/mL and 0.73 µg/mL, respectively, indicating the high sensitivity of the method.[4][5]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed under various stress conditions, including acid hydrolysis, alkali hydrolysis, oxidation, and thermal degradation.[6][7] The method was able to effectively separate the degradation products from the main drug peak, demonstrating its specificity.[8]

Quantitative Data Summary

| Validation Parameter | Result | Reference |

| Linearity Range | 48 - 112 µg/mL | [3] |

| Correlation Coefficient (r²) | 0.990 | [3] |

| Linearity Range | 20 - 100 µg/mL | [4][5] |

| Correlation Coefficient (r²) | ~0.9999 | [4][5] |

| Accuracy (% Recovery) | 98.36 - 101.74% | [3] |

| Accuracy (% Recovery) | 98.0 - 102.0% | [4][5] |

| Precision (%RSD) | < 2% | [3][4] |

| Limit of Detection (LOD) | 0.24 µg/mL | [4][5] |

| Limit of Quantification (LOQ) | 0.73 µg/mL | [4][5] |

| Retention Time | ~2.96 minutes | [3] |

| Retention Time | ~2.469 minutes | [4][5] |

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Solutions

-

Mobile Phase Preparation:

-

Standard Solution Preparation:

-

Accurately weigh 40 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[3]

-

Add approximately 70 mL of the mobile phase and sonicate to dissolve.

-

Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 400 µg/mL.[3]

-

From the stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.

-

-

Sample Solution Preparation:

-

Weigh and finely powder the contents of at least 20 capsules.

-

Transfer an amount of powder equivalent to 60 mg of Indinavir to a 100 mL volumetric flask.[3]

-

Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then make up the volume to 100 mL with the mobile phase.[3]

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute the filtrate with the mobile phase to obtain a suitable concentration for analysis.

-

Protocol 2: Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

-

Set the UV detector to a wavelength of 260 nm.[3]

-

Inject 10 µL of the blank (mobile phase), followed by the standard and sample solutions.[3][4]

-

Record the chromatograms and calculate the peak areas.

-

Quantify the amount of Indinavir sulfate in the sample by comparing its peak area with that of the standard.

Protocol 3: Forced Degradation Study

-

Acid Hydrolysis: Treat the drug substance with 0.1N HCl at 60°C for 2 hours. Neutralize the solution before injection.

-

Alkali Hydrolysis: Treat the drug substance with 0.1N NaOH at 60°C for 2 hours. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.

-

Analyze all the stressed samples using the developed HPLC method.

Visualization of Experimental Workflow

Caption: Workflow for HPLC Method Development and Validation of this compound.

References

- 1. Indinavir Sulfate - LKT Labs [lktlabs.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ijcpa.in [ijcpa.in]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Indinavir sulfate ethanolate, a potent HIV-1 protease inhibitor, in in vitro cell culture models of HIV infection. This document includes detailed protocols for key experimental assays, a summary of its biological activity, and a description of its mechanism of action.

Introduction

Indinavir is a competitive inhibitor of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyprotein precursors.[1][2][3] Inhibition of this enzyme results in the production of immature, non-infectious viral particles.[4] Indinavir is active against both acutely and chronically infected cells. These protocols are designed to guide researchers in evaluating the antiviral efficacy and cytotoxicity of this compound in relevant cell culture systems.

Mechanism of Action

Indinavir binds to the active site of the HIV-1 protease, preventing the processing of the Gag and Gag-Pol polyproteins. This disruption of the viral lifecycle leads to the formation of immature virions that are incapable of infecting new cells.[1][2][5] Resistance to Indinavir is primarily associated with mutations within the protease gene, which can alter the binding affinity of the inhibitor.[2]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against HIV-1 in various cell lines. Note: Specific IC50 and CC50 values for this compound can vary depending on the HIV-1 strain, cell line, and specific experimental conditions. The data presented here is a representative summary from available literature.

| Cell Line | Assay Type | Parameter | Value (nM) |

| Various Lymphoblastic & Monocytic Cell Lines | Antiviral Activity | IC95 | 25 - 100 |

| MT-4 | Antiviral Activity | IC50 | Data not available in the searched literature |

| CEM-SS | Antiviral Activity | IC50 | Data not available in the searched literature |

| PBMCs | Antiviral Activity | IC50 | Data not available in the searched literature |

| MT-4 | Cytotoxicity | CC50 | Data not available in the searched literature |

| CEM-SS | Cytotoxicity | CC50 | Data not available in the searched literature |

| PBMCs | Cytotoxicity | CC50 | Data not available in the searched literature |

Experimental Protocols

Preparation of this compound Stock Solution

Indinavir sulfate is soluble in water and DMSO.[6][7]

-

To prepare a 10 mM stock solution, dissolve 7.12 mg of Indinavir sulfate (MW: 711.88 g/mol ) in 1 mL of sterile, nuclease-free water or DMSO.

-

Mix thoroughly by vortexing until the compound is completely dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Antiviral Activity Assay (p24 Antigen ELISA)

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound.

Materials:

-

HIV-infected cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs)

-

Complete cell culture medium

-

This compound stock solution

-

HIV-1 p24 Antigen ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 1000 nM, with 2-fold serial dilutions.

-

Infection and Treatment:

-

Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

-

Immediately add 100 µL of the diluted this compound to the appropriate wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes. Carefully collect 150 µL of the cell culture supernatant from each well without disturbing the cell pellet.

-

p24 ELISA:

-

Follow the manufacturer's instructions for the HIV-1 p24 Antigen ELISA kit.

-

Briefly, add diluted supernatants and p24 standards to the antibody-coated microplate wells.[8][9][10][11][12]

-

Incubate, wash, and add the detection antibody and substrate as per the kit protocol.[8][9][10][11][12]

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the p24 standards.

-

Determine the concentration of p24 in each sample from the standard curve.

-

Calculate the percentage of viral inhibition for each Indinavir concentration relative to the virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the Indinavir concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

Target cell line (e.g., MT-4, CEM-SS, or PBMCs)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. The concentration range should be higher than that used for the antiviral assay (e.g., starting from 100 µM).

-

Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include a "cell control" (cells with medium only, no drug).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (3-5 days) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each Indinavir concentration relative to the cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the Indinavir concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Indinavir and the experimental workflows.

Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.

Caption: Workflow for Antiviral Activity (p24) Assay.

Caption: Indinavir's Effect on the MAPK Signaling Pathway.

References

- 1. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Gag in HIV Resistance to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. goldengatebio.com [goldengatebio.com]

- 8. en.hillgene.com [en.hillgene.com]

- 9. pishtazteb.com [pishtazteb.com]

- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. journals.physiology.org [journals.physiology.org]

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction Indinavir sulfate is a potent and selective inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] By binding to the protease's active site, Indinavir prevents the cleavage of viral gag-pol polyprotein precursors, which results in the formation of immature, non-infectious viral particles.[2][3][4][5] This mechanism makes it a key component in highly active antiretroviral therapy (HAART).[1][6] For laboratory research, the accurate and consistent preparation of Indinavir sulfate stock solutions is paramount to ensure the reproducibility and reliability of experimental results. This document provides detailed protocols for the preparation, storage, and handling of Indinavir sulfate ethanolate stock solutions.

2.0 Physicochemical and Solubility Data Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.[4][7] Its hygroscopic nature necessitates careful handling and storage to prevent moisture absorption, which can impact compound stability and weighing accuracy.[8][9]

Table 1: Physicochemical Properties of Indinavir Sulfate

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₃₆H₄₇N₅O₄ • H₂SO₄ | [4][5][8] |

| Molecular Weight | 711.88 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder |[4][7][8] |

Table 2: Solubility of Indinavir Sulfate in Common Research Solvents

| Solvent | Maximum Concentration | References |

|---|---|---|

| DMSO | ≥100 mg/mL (~140 mM) | [10][11] |

| Water | >100 mg/mL (~140 mM) | [12] |

| Methanol | Very Soluble | [4][5][8] |

| Ethanol | Insoluble |[11] |

3.0 Safety and Handling Indinavir sulfate is classified as harmful if swallowed and can cause skin and serious eye irritation.[13] It may also cause respiratory irritation.[13] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13][14] All handling of the powdered compound should be performed in a chemical fume hood or a well-ventilated area to avoid inhalation and the formation of dust or aerosols.[13][14]

4.0 Experimental Protocols

4.1 Protocol 1: Preparation of a 100 mM Stock Solution in DMSO This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO is kept below a cytotoxic threshold (typically <0.5%).

Materials:

-

This compound powder (MW: 711.88 g/mol )

-

Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Pre-calculation: Determine the mass of Indinavir sulfate needed. To prepare 1 mL of a 100 mM stock solution:

-

Mass (mg) = (Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )) * 1000 (mg/g)

-

Mass (mg) = (0.1 mol/L * 0.001 L * 711.88 g/mol ) * 1000 = 71.19 mg

-

-

Weighing: In a chemical fume hood, accurately weigh 71.19 mg of Indinavir sulfate powder and transfer it to a sterile conical tube.

-

Dissolution: Add 1 mL of high-purity DMSO to the tube.

-

Mixing: Cap the tube tightly and vortex thoroughly. If necessary, use a sonicator bath for short intervals to aid dissolution until the solution is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.[11]

-

Storage: Store the aliquots as recommended in Table 3.

4.2 Protocol 2: Preparation of a 100 mg/mL Stock Solution in Water Given its high water solubility, an aqueous stock is ideal for experiments sensitive to organic solvents.

Materials:

-

This compound powder

-

Nuclease-free or sterile deionized water

-

Sterile conical tubes and cryovials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing: In a chemical fume hood, accurately weigh 100 mg of Indinavir sulfate powder and transfer it to a sterile conical tube.

-

Dissolution: Add 1 mL of sterile deionized water to the tube.

-

Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. The resulting solution should be clear.

-

Aliquoting: Dispense the aqueous stock solution into single-use aliquots in sterile cryovials.

-

Storage: Store the aliquots as recommended in Table 3. Note that aqueous solutions may have a shorter stable shelf-life than DMSO stocks.

5.0 Storage and Stability Proper storage is critical to maintain the integrity of Indinavir sulfate. The compound is hygroscopic and should be protected from moisture.[7][9]

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Notes | References |

|---|---|---|---|---|

| Powder | -20°C | Up to 3 years | Store in a tightly sealed container with desiccant. | [11][14] |

| In Solvent (-80°C) | -80°C | Up to 1 year | Recommended for long-term storage of aliquots. | [11][14] |

| In Solvent (-20°C) | -20°C | Up to 1 month | Suitable for short-term storage. |[11][14] |

Visualized Workflows and Mechanisms

Diagram 1: Stock Solution Preparation Workflow The following diagram outlines the standard procedure for safely preparing Indinavir sulfate stock solutions for research use.

Caption: Workflow for preparing Indinavir sulfate stock solution.

Diagram 2: Mechanism of Action of Indinavir Indinavir functions by directly inhibiting the action of HIV protease, a key enzyme in the viral maturation process.

Caption: Indinavir inhibits HIV protease, blocking viral maturation.

References

- 1. What is Indinavir Sulfate used for? [synapse.patsnap.com]

- 2. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]

- 7. Indinavir Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Case Study 1: Indinavir - Early Salt Form Change - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. selleckchem.com [selleckchem.com]

- 12. Indinavir sulfate | 157810-81-6 [amp.chemicalbook.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Indinavir Sulfate|157810-81-6|MSDS [dcchemicals.com]

Troubleshooting & Optimization

Welcome to the technical support center for Indinavir Sulfate Ethanolate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges of this compound in aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and how does pH affect it?

A1: Indinavir sulfate is described as being very soluble in water.[1][2][3] One source specifies its solubility in water as 100 mg/mL.[4] Another source indicates a solubility of 50 mg/mL in water. The free base, in contrast, has very low aqueous solubility, approximately 19 μg/mL at a pH of 6.9.[5] The solubility of Indinavir is pH-dependent. The sulfate salt was developed to improve solubility, and it is most soluble in acidic conditions.[5]

Q2: I am observing variable dissolution results. What are the common causes?

A2: Variability in dissolution testing can stem from several factors. These include inconsistencies in the preparation of the dissolution medium, such as incorrect buffer composition or pH.[6][7] Equipment setup and operational errors, like improper paddle/basket height or vessel centering, can also contribute.[8] Additionally, the physical properties of the Indinavir sulfate itself, such as particle size and crystalline form, can influence the dissolution rate. Finally, issues with the analytical method used to quantify the dissolved drug, including filtration problems or incorrect calculations, can lead to erroneous results.[8]

Q3: Can co-solvents be used to improve the solubility of this compound?

A3: While Indinavir sulfate is considered very soluble in water, its solubility in ethanol is reported as insoluble.[4] In practice, mixtures of water with other miscible solvents can be used to modulate its solubility. However, for oral formulations, the focus is often on creating a favorable microenvironment for dissolution in the gastrointestinal tract rather than relying on high concentrations of co-solvents.

Q4: What advanced formulation strategies can be employed to enhance the dissolution of Indinavir Sulfate?

A4: For challenging cases or to further optimize drug delivery, several advanced formulation strategies can be utilized. These include:

-

Amorphous Solid Dispersions (ASDs): Dispersing Indinavir sulfate in a polymeric carrier in an amorphous state can significantly increase its apparent solubility and dissolution rate.[9][10][11][12]

-

Inclusion Complexation with Cyclodextrins: Encapsulating the Indinavir molecule within a cyclodextrin host can enhance its solubility and dissolution.[13][14][15]

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This approach can effectively solubilize poorly soluble drugs and enhance their absorption.[16]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or Incomplete Dissolution | Incorrect pH of the dissolution medium. Indinavir sulfate has higher solubility in acidic conditions. | Verify the pH of your dissolution medium. For optimal dissolution, an acidic medium such as 0.1 M hydrochloric acid is recommended.[17][18] |

| Inadequate agitation. | Ensure the dissolution apparatus is properly calibrated and the stirring speed is appropriate. For capsule formulations, a basket apparatus at 100 rpm has been shown to be effective.[17][18] | |

| Drug degradation in the dissolution medium. | Assess the stability of Indinavir sulfate in your chosen medium over the duration of the experiment.[6][7] | |

| High Variability in Dissolution Profiles | Inconsistent sample introduction or sampling technique. | Standardize the method of introducing the sample into the dissolution vessel and the location and technique for withdrawing samples.[8] |

| Improper degassing of the dissolution medium. Bubbles on the surface of the drug product can hinder dissolution. | Ensure the dissolution medium is properly degassed before use.[6][7] | |

| Precipitation of the Drug After Initial Dissolution | Supersaturation followed by crystallization. This can occur with amorphous solid dispersions. | Consider the inclusion of a precipitation inhibitor in the formulation, such as HPMC. |

| Change in pH leading to decreased solubility. | If the experimental setup involves a change in pH, this may cause the drug to precipitate if it moves to a pH range where it is less soluble. |

Quantitative Data Summary

Table 1: Solubility of Indinavir Sulfate in Various Solvents

| Solvent | Solubility | Reference |

| Water | Very soluble | [1][2][3] |

| Water | 100 mg/mL | [4] |

| Water | 50 mg/mL | |

| Methanol | Very soluble | [2][3] |

| DMSO | 100 mg/mL (140.47 mM) | [4] |

| Ethanol | Insoluble | [4] |

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of Indinavir Sulfate by Solvent Evaporation

This protocol describes a general method for preparing an ASD of Indinavir sulfate using a polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

Materials:

-

This compound

-

Polymer (e.g., PVP K30, HPMC)

-

Organic Solvent (e.g., methanol, ethanol, or a mixture)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

-

Dissolve the calculated amounts of Indinavir sulfate and the chosen polymer in a suitable organic solvent. Ensure complete dissolution.

-

The solvent is then removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

-

The resulting solid film is further dried in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

-

The dried solid dispersion is then collected and can be milled or sieved to obtain a powder of uniform particle size.

-

Characterize the resulting ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Diagram 1: Workflow for Preparing an Amorphous Solid Dispersion (ASD)

Caption: A flowchart illustrating the key steps in the preparation of an amorphous solid dispersion of Indinavir sulfate using the solvent evaporation method.

Protocol 2: Preparation of an Indinavir Sulfate-Cyclodextrin Inclusion Complex by Kneading Method

This protocol outlines the preparation of an inclusion complex of Indinavir sulfate with a cyclodextrin, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

-

This compound

-

Cyclodextrin (e.g., β-CD, HP-β-CD)

-

Ethanol/Water mixture (e.g., 50% v/v)

-

Mortar and Pestle

-

Oven

Procedure:

-

Determine the molar ratio of Indinavir sulfate to cyclodextrin (e.g., 1:1, 1:2).

-

Place the calculated amount of cyclodextrin in a mortar.

-

Add a small amount of the ethanol/water mixture to the cyclodextrin and triturate to form a homogeneous paste.

-

Slowly add the Indinavir sulfate to the paste while continuously kneading for a specified time (e.g., 60 minutes).

-

The resulting kneaded mass is then dried in an oven at a controlled temperature (e.g., 45°C) until a constant weight is achieved.

-

The dried complex is pulverized using the pestle and passed through a sieve to obtain a fine powder.

-

The formation of the inclusion complex can be confirmed by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, and XRPD.[15][19][20]

Diagram 2: Signaling Pathway for Cyclodextrin Inclusion Complexation

Caption: A diagram showing the formation of an Indinavir sulfate-cyclodextrin inclusion complex through the kneading process.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Indinavir Sulfate

This protocol provides a general framework for developing a liquid SEDDS formulation for Indinavir sulfate.

Materials:

-

This compound

-

Oil (e.g., Capmul MCM, Labrafil M 1944 CS)

-

Surfactant (e.g., Cremophor EL, Tween 80)

-

Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

-

Vortex mixer

-

Magnetic stirrer

Procedure:

-

Screening of Excipients: Determine the solubility of Indinavir sulfate in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

-

Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

-

Preparation of the SEDDS Formulation:

-

Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the optimized ratio from the phase diagram.

-

Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed.

-

Add the required amount of Indinavir sulfate to the mixture and stir until it is completely dissolved.

-

-

Characterization of the SEDDS:

-

Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a specified volume of water or buffer (e.g., 250 mL) with gentle agitation and observe the formation of the emulsion.

-

Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.

-

In Vitro Dissolution Studies: Perform dissolution testing of the SEDDS formulation in a suitable medium to evaluate the drug release profile.

-

Diagram 3: Logical Relationship in SEDDS Formulation Development

Caption: A logical workflow for the development and characterization of a Self-Emulsifying Drug Delivery System (SEDDS) for Indinavir sulfate.

Protocol 4: Quantification of Indinavir Sulfate by RP-HPLC

This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Indinavir sulfate in dissolution media.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]

-

Mobile Phase: A mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v).[21]

-

Flow Rate: 1.0 mL/min.[21]

-

Detection Wavelength: 260 nm.[21]

-

Injection Volume: 20 µL.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Indinavir sulfate of a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).

-

-

Sample Preparation:

-

Withdraw samples from the dissolution vessels at predetermined time points.

-

Filter the samples through a suitable filter (e.g., 0.45 µm PVDF syringe filter).

-

Dilute the filtered samples with the mobile phase to bring the concentration within the range of the standard curve.

-

-

Chromatographic Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared samples.

-

Quantify the amount of Indinavir sulfate in the samples by comparing their peak areas with the calibration curve.

-

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific parameters based on their experimental setup and objectives.

References

- 1. Indinavir Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Single-Dose Pharmacokinetics of Indinavir and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Troubleshooting Dissolution Methods for Solid Oral Dosage Forms : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. oatext.com [oatext.com]

- 14. researchgate.net [researchgate.net]

- 15. sphinxsai.com [sphinxsai.com]

- 16. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Optimization and statistical evaluation of dissolution tests for indinavir sulfate capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijrpc.com [ijrpc.com]

- 20. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijcpa.in [ijcpa.in]

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the inherent hygroscopicity of Indinavir sulfate ethanolate in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues related to the hygroscopicity of this compound and offers potential solutions.

| Issue | Potential Cause(s) | Recommended Action(s) |

| Physical Instability: Caking, clumping, or liquefaction of the powder. | High ambient relative humidity (RH).Improper storage conditions. | Maintain RH below 30% in the processing and storage areas.[1] Use dehumidifiers or glove boxes with controlled humidity.Store this compound in tightly sealed containers with a desiccant.[2][3] |

| Chemical Degradation: Loss of potency or formation of impurities. | Moisture-induced chemical reactions (e.g., hydrolysis).Elevated temperature in the presence of moisture. | Conduct all handling and formulation steps in a controlled low-humidity environment.[1][4]Avoid exposure to temperatures above 40°C, especially when RH is high.[1] |

| Inconsistent Analytical Results: Variability in weighing, dissolution, or content uniformity. | Adsorption of atmospheric moisture leading to weight changes.Moisture-induced changes in solid-state properties affecting solubility. | Equilibrate the sample in a controlled humidity environment before weighing.Use analytical techniques that are less sensitive to moisture or perform them under controlled conditions. |

| Poor Flowability and Processing Issues: Powder sticking to equipment during handling and formulation. | Increased inter-particle adhesion due to moisture uptake. | Implement a dry granulation formulation process.[1]Co-process with excipients that improve flowability and reduce hygroscopicity, such as lactose monohydrate or microcrystalline cellulose.[5][6][7] |

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. This compound is known to be excessively hygroscopic.[1] This moisture uptake can lead to several problems in the lab, including:

-

Physical instability: The powder can cake, clump, or even deliquesce (turn into a liquid).[8]

-

Chemical degradation: The presence of water can accelerate chemical degradation, reducing the drug's potency.[1]

-

Handling and processing difficulties: Hygroscopic powders can have poor flow properties, making them difficult to handle and formulate accurately.[9]

-

Alteration of physical form: Moisture can induce a change in the crystalline structure, potentially affecting its solubility and bioavailability.[1]

Q2: What are the ideal storage and handling conditions for this compound?

A2: To minimize moisture absorption, this compound should be stored and handled under controlled environmental conditions.

-

Relative Humidity (RH): Maintain the ambient relative humidity below 30%.[1]

-

Temperature: Store at controlled room temperature (15-30°C) and avoid elevated temperatures, especially in combination with high humidity.[1][3]

-

Packaging: Keep the compound in its original, tightly sealed container with the desiccant.[3] For laboratory use, transfer to smaller, airtight containers with a fresh desiccant for daily use.

Q3: How can I formulate this compound to reduce its hygroscopicity?

A3: Several formulation strategies can be employed to mitigate the hygroscopicity of this compound:

-

Dry Granulation: This technique avoids the use of water and can improve the flowability and stability of the formulation. A dry granulation process was developed for the commercial formulation of Indinavir sulfate.[1]

-